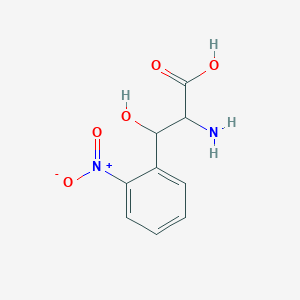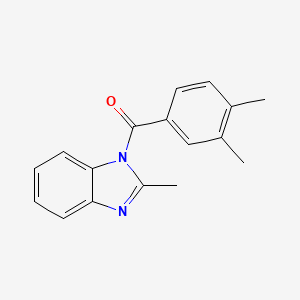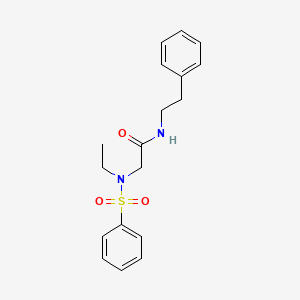![molecular formula C22H17ClN4O2S B5190772 N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B5190772.png)
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide is a complex organic compound that features a benzimidazole moiety, a phenylcarbamothioyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with various intermediates to form the final compound . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a dehydrating agent, with the reaction mixture being heated to temperatures ranging from 140°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 4-(1H-benzimidazol-2-yl)aniline
- 2-(4-aminophenyl)benzimidazole
- N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Uniqueness
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit COX enzymes, for example, sets it apart from other benzimidazole derivatives that may not have the same anti-inflammatory potential .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c1-29-19-11-8-14(12-16(19)23)21(28)27-22(30)24-15-9-6-13(7-10-15)20-25-17-4-2-3-5-18(17)26-20/h2-12H,1H3,(H,25,26)(H2,24,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFARBXXQDIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL](/img/structure/B5190705.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-TERT-BUTYL-7-[(2-HYDROXYETHYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE](/img/structure/B5190721.png)

![4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)

![4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL](/img/structure/B5190752.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5190767.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5190790.png)
